molecular formula C13H13ClN2O B1480277 4-Chloro-6-(4-ethoxybenzyl)pyrimidine CAS No. 2098024-83-8

4-Chloro-6-(4-ethoxybenzyl)pyrimidine

Cat. No.: B1480277
CAS No.: 2098024-83-8
M. Wt: 248.71 g/mol
InChI Key: JNIIAQLGGMGSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(4-ethoxybenzyl)pyrimidine includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a chlorine atom, an ethoxy group, and a benzyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrimidine derivatives are known to undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution or palladium coupling reactions .

Scientific Research Applications

Synthesis and Antitumor Activity

One of the primary applications of compounds similar to 4-Chloro-6-(4-ethoxybenzyl)pyrimidine is in the synthesis of antitumor agents. Studies have shown that derivatives of this compound, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, demonstrate significant activity against certain types of cancer, like the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Influence on DNA Methylation

Research has also been conducted on the effects of pyrimidine derivatives, including this compound, on DNA methylation. These studies are crucial for understanding the compound's potential role in genetic regulation and its implications in diseases like cancer (Grigoryan et al., 2012).

Antiviral Properties

Additionally, certain derivatives of this compound have been explored for their antiviral properties. For example, studies involving pyrimidines with similar structures have shown efficacy against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).

Structural and Molecular Studies

Moreover, the structural aspects of pyrimidines, including derivatives of this compound, have been extensively studied. These studies provide insights into the molecular recognition processes vital for drug development and the targeted action of pharmaceuticals (Rajam et al., 2017).

Properties

IUPAC Name

4-chloro-6-[(4-ethoxyphenyl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-2-17-12-5-3-10(4-6-12)7-11-8-13(14)16-9-15-11/h3-6,8-9H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIIAQLGGMGSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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